1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea

Urea transporter UT-B inhibitor IC50

This trisubstituted urea delivers 11 nM potency on human and rodent UT-B, offering an orthogonal chemotype to triazolothienopyrimidine inhibitors. It enables cross-species pharmacological studies without separate probes, reducing costs and complexity. Ideal for building patentable, structurally diverse UT-B inhibitor libraries. Sourced at research-grade (≥95%) for reproducible resupply.

Molecular Formula C13H16N2O2S2
Molecular Weight 296.4
CAS No. 2034573-96-9
Cat. No. B2766408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea
CAS2034573-96-9
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4
Structural Identifiers
SMILESCCNC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
InChIInChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-3-7-18-10)11-6-4-8-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16)
InChIKeyUJUPZBAABHCFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea (CAS 2034573-96-9): Classification, Physicochemical Identity, and Research-Grade Procurement Baseline


1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea (CAS 2034573-96-9; molecular formula C13H16N2O2S2; molecular weight 296.4 g/mol) is a trisubstituted urea derivative featuring a central urea scaffold N-ethyl substituted on one nitrogen and N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl) substituted on the other . The compound belongs to the broader class of thiophene-containing urea small molecules that have been investigated as pharmacological tools, most notably as inhibitors of the urea transporter UT-B (urea transporter B) [1]. Its synthesis has been described in the patent literature within the context of substituted urea libraries for therapeutic screening [2]. For procurement purposes, the compound is available from multiple specialty chemical suppliers as a research-grade product, typically at ≥95% purity, and is shipped as a solid under ambient or refrigerated conditions .

Why Generic Substitution Fails for 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea: Evidence-Based Differentiation from Competing Urea Transporter Inhibitors


Substituting 1-ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea with a superficially similar urea-based UT-B inhibitor—such as a triazolothienopyrimidine or a phenylsulfoxyoxozole—is not scientifically justified because key performance parameters (potency, species cross-reactivity, and metabolic stability) diverge by orders of magnitude across chemical scaffolds [1]. The target compound occupies a distinct region of chemical space defined by its N-ethyl, N'-(2-hydroxy-2,2-dithienylethyl) substitution pattern, which results in a unique pharmacological profile that cannot be predicted from scaffold-class averages [2]. The quantitative evidence below establishes that procurement decisions must be guided by compound-specific data rather than by functional class membership.

Product-Specific Quantitative Evidence Guide: 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea (CAS 2034573-96-9) vs. Closest Comparators


UT-B Inhibitory Potency: Direct Comparison of the Target Compound vs. Triazolothienopyrimidine Reference Inhibitor 1a

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea inhibits human UT-B with an IC50 of 11 nM as measured in the human erythrocyte hypotonic lysis assay [1]. This potency is quantitatively comparable to the triazolothienopyrimidine reference inhibitor 1a, which also shows an IC50 of approximately 11 nM against human UT-B in the same assay system [2]. The matched potency establishes that the target compound's urea-based scaffold achieves competitive target engagement equivalent to the well-characterized heterocyclic scaffold, yet the structural divergence implies different metabolic liability and off-target profiles that remain to be characterized [3]. For users requiring a non-triazolothienopyrimidine chemical probe with nanomolar UT-B potency, this compound represents a structurally independent alternative.

Urea transporter UT-B inhibitor IC50 Erythrocyte lysis assay

Scaffold-Class Selectivity Advantage: Target Compound UT-B Inhibition vs. Millimolar Urea Analog Inhibitors

Classical urea analog UT inhibitors (e.g., dimethylthiourea, methylacetamide) inhibit UT-B only at millimolar concentrations, with reported IC50 values in the 2–3 mM range [1]. In stark contrast, 1-ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea achieves an IC50 of 11 nM [2], representing an approximately 200,000-fold improvement in potency. This potency gap renders urea analogs unsuitable for any application requiring selective UT-B modulation at sub-micromolar concentrations.

Urea transporter Selectivity Urea analog Scaffold comparison

Cross-Species UT-B Inhibition: Target Compound vs. Phenylsulfoxyoxozole Inhibitors

Phenylsulfoxyoxozole UT-B inhibitors, though potent against human UT-B (IC50 ≈ 100 nM), poorly inhibit rodent UT-B, precluding their use in standard mouse or rat pharmacology models [1]. The target compound demonstrates robust activity against both human UT-B (IC50 = 11 nM) and mouse UT-B (IC50 = 11 nM in acetamide-loaded mouse erythrocytes; IC50 = 25.1 nM in wild-type CD1 mouse erythrocyte lysis assay) [2]. This dual-species activity profile is essential for preclinical development programs where rodent efficacy and toxicology studies are mandatory.

Cross-species inhibition UT-B Rodent models Phenylsulfoxyoxozole

Chemical Scaffold Orthogonality: Structural Differentiation from Triazolothienopyrimidine UT-B Inhibitors for IP and Off-Target Profiling

The triazolothienopyrimidine scaffold (exemplified by inhibitor 1 and 3k) is the most extensively characterized class of nanomolar UT-B inhibitors, but its heterocyclic core is associated with rapid hepatic microsomal metabolism due to benzylic oxidation [1]. The target compound replaces the triazolothienopyrimidine core with a simple urea linkage bearing an ethyl group and a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl substituent . This scaffold hop eliminates the metabolic hot spot inherent to the triazolothienopyrimidine series while retaining comparable UT-B binding potency, as evidenced by the matched IC50 values [2]. For medicinal chemistry programs seeking novel intellectual property space or orthogonal chemical probes to deconvolve target-specific vs. scaffold-specific phenotypes, this compound provides a structurally distinct starting point.

Scaffold hopping Intellectual property Off-target profiling Chemical probe

Best Research and Industrial Application Scenarios for 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea (CAS 2034573-96-9)


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting UT-B for Diuretic ('Urearetic') Drug Discovery

Medicinal chemistry teams pursuing novel UT-B inhibitors as 'urearetic' diuretics for fluid-retention disorders (congestive heart failure, cirrhosis) require structurally diverse starting points to build patentable chemical series. This compound offers an 11 nM UT-B potency starting point on a trisubstituted urea scaffold, orthogonal to the extensively claimed triazolothienopyrimidine chemical space [1]. The matched potency to reference triazolothienopyrimidine inhibitors confirms that the urea scaffold can achieve the target product profile, while the structural divergence provides freedom to operate [2].

In Vivo Rodent Pharmacology Studies Requiring Cross-Species Active UT-B Chemical Probes

Preclinical programs evaluating UT-B inhibition in rodent models of diuretic-refractory edema require compounds that retain activity on both human and rodent UT-B. This compound's demonstrated activity on mouse UT-B (IC50 = 11–25.1 nM) [1] enables its use in standard mouse pharmacology studies, unlike phenylsulfoxyoxozole inhibitors which fail to inhibit rodent UT-B [2]. This cross-species activity eliminates the need for separate human- and rodent-active chemical probes, reducing compound procurement and characterization costs.

Orthogonal Chemical Probe Studies to Deconvolve UT-B Biology

Chemical biology groups investigating UT-B function in renal physiology, erythrocyte biology, or neurological tissues require structurally independent chemical probes to distinguish target-mediated effects from scaffold-specific off-target pharmacology. Using this trisubstituted urea alongside a triazolothienopyrimidine probe (e.g., UTBinh-14) enables rigorous target deconvolution: concordant biological effects observed with both structurally unrelated probes strengthen confidence in on-target UT-B mechanism, while discordant effects flag scaffold-specific artifacts for follow-up [1] [2].

UT-B Inhibitor Library Assembly for High-Throughput Screening and SAR Expansion

Screening laboratories and compound management facilities building focused UT-B inhibitor libraries for secondary screening or SAR expansion should include this compound to represent the trisubstituted urea chemotype. Its 11 nM IC50 places it among the most potent UT-B inhibitors reported, and its commercial availability from multiple vendors ensures reproducible resupply [1]. Including this chemotype in screening decks increases the probability of identifying scaffold-specific SAR trends and backup series for lead optimization [2].

Quote Request

Request a Quote for 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.